molecular formula C14H12O2 B13343967 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-02-8

4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13343967
CAS No.: 893738-02-8
M. Wt: 212.24 g/mol
InChI Key: QSMVMIFVLACLJD-UHFFFAOYSA-N
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Description

4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 3’-position, and an aldehyde group at the 3-position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxybiphenyl with 3-methylbenzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-methanol.

    Substitution: 4-Acetoxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde.

Scientific Research Applications

4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases like cancer and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

    4-Hydroxybiphenyl: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.

    3-Methylbiphenyl: Lacks the hydroxyl and aldehyde groups, limiting its biological activity.

    4-Hydroxy-3-methylbenzaldehyde: Contains a single aromatic ring, making it structurally simpler and less versatile.

Properties

CAS No.

893738-02-8

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-hydroxy-5-(3-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H12O2/c1-10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)9-15/h2-9,16H,1H3

InChI Key

QSMVMIFVLACLJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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